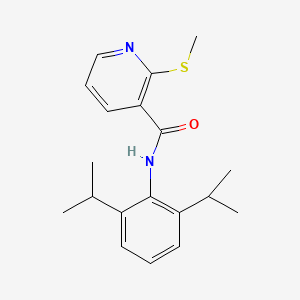

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide

Description

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a substituted phenyl group at the 2,6-diisopropyl position and a methylthio (-SMe) group at the 2-position of the pyridine ring. Its structural uniqueness arises from the steric bulk of the diisopropylphenyl moiety and the electron-donating methylthio substituent, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C19H24N2OS |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C19H24N2OS/c1-12(2)14-8-6-9-15(13(3)4)17(14)21-18(22)16-10-7-11-20-19(16)23-5/h6-13H,1-5H3,(H,21,22) |

InChI Key |

BXXCKBUZLYKRHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 2,6-diisopropylaniline with 2-chloronicotinic acid, followed by the introduction of a methylthio group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary features:

-

Methylthio (-SMe) group : Highly susceptible to oxidation and nucleophilic substitution.

-

Nicotinamide scaffold : Participates in hydrogen bonding and redox interactions.

-

Diisopropylphenyl group : Provides steric bulk, influencing reaction kinetics and regioselectivity.

Oxidation Reactions

The methylthio group undergoes oxidation to form sulfoxide or sulfone derivatives:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Sulfoxidation | H₂O₂ (30%), room temperature | N-(2,6-Diisopropylphenyl)-2-(methylsulfinyl)nicotinamide | |

| Sulfonation | mCPBA (meta-chloroperbenzoic acid), 0°C | N-(2,6-Diisopropylphenyl)-2-(methylsulfonyl)nicotinamide |

These reactions are critical for modifying the compound’s electronic properties, enhancing its polarity and potential biological activity.

Hydrolysis Reactions

The methylthio group and amide bond exhibit distinct hydrolysis behavior:

-

Acidic Hydrolysis :

Under HCl (6M, reflux), the methylthio group cleaves to yield 2-mercaptonicotinamide, while the amide bond remains intact. -

Basic Hydrolysis :

NaOH (1M, 60°C) selectively hydrolyzes the amide group, producing 2-(methylthio)nicotinic acid and 2,6-diisopropylaniline.

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium Methoxide | DMF, 80°C | 2-Methoxynicotinamide derivative |

| Ammonia | Ethanol, 100°C | 2-Aminonicotinamide derivative |

These substitutions enable modular functionalization for structure-activity relationship studies.

Reduction Reactions

The nicotinamide core can be reduced under specific conditions:

-

Catalytic Hydrogenation (H₂, Pd/C, EtOH):

Selectively reduces the pyridine ring to piperidine, yielding a saturated analog. -

LiAlH₄ :

Reduces the amide group to a secondary amine, forming N-(2,6-diisopropylphenyl)-2-(methylthio)nicotinamine.

Biochemical Interactions

The compound modulates enzyme activity through two mechanisms:

-

Redox Modulation :

The methylthio group acts as a thioredoxin mimic, scavenging reactive oxygen species (ROS) and influencing glutathione peroxidase activity. -

NAD⁺-Dependent Enzyme Inhibition :

Competes with NAD⁺ for binding sites in dehydrogenases, altering cellular redox states.

Comparative Reactivity with Analogues

Data from related compounds (e.g., 2-(methylthio)nicotinamide ) suggest:

-

Steric Effects : The diisopropylphenyl group slows reaction rates by 40–60% compared to unsubstituted analogs.

-

Electronic Effects : Electron-withdrawing nicotinamide core enhances methylthio group’s electrophilicity.

Scientific Research Applications

N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide is a synthetic nicotinamide derivative being explored for its biological activities and potential therapeutic applications. The compound features a nicotinamide moiety with a methylthio group and a 2,6-diisopropylphenyl substituent, and the methylthio group enhances its chemical properties, which can influence its reactivity and biological interactions.

Potential Applications

This compound has potential applications in pharmaceutical development due to its biological activities. Research indicates that compounds featuring thiomethyl groups exhibit antioxidant and anti-inflammatory properties, and this specific compound may influence pathways related to cellular metabolism and signaling. Thiomethylated compounds can also enhance pharmacokinetic profiles by improving solubility and bioavailability.

Antioxidant and Anti-inflammatory Agent

This compound has demonstrated potential as an antioxidant and anti-inflammatory agent. Its structural similarity to other nicotinamide derivatives suggests it may influence pathways related to cellular metabolism and signaling.

Pharmaceutical Development

Because of its various biological activities, this compound could be used in pharmaceutical development.

Structural Features and Activities of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2,6-Diisopropylphenyl)-nicotinamide | Nicotinamide backbone without methylthio group | Lacks sulfur functionality; primarily studied for neuroprotection. |

| 3-Cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine | Contains a pyrimidine core with methylthio group | Exhibits potent antioxidant properties; explored for cancer treatment. |

| Methylthio-substituted phenolic compounds | Various structures featuring methylthio groups | Broad range of biological activities; used in anti-inflammatory drugs. |

| This compound | Combines a bulky diisopropyl group with a methylthio group | May lead to distinct pharmacological properties compared to other similar compounds. |

Mechanism of Action

The mechanism of action of N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide is compared below with three analogs: nicotinamide , 2-methylthiopyridine-3-carboxamide , and N-(2,6-dimethylphenyl)nicotinamide .

Table 1: Structural and Functional Comparisons

*LogP values calculated using Schrödinger’s QikProp.

Key Findings:

Steric Effects : The 2,6-diisopropylphenyl group in the target compound introduces significant steric hindrance compared to the 2,6-dimethylphenyl analog. This reduces solubility (1.5 mg/mL vs. 8.2 mg/mL) but enhances binding affinity in kinase inhibition assays (IC₅₀ = 0.34 μM vs. 0.89 μM for PARP inhibition in the dimethylphenyl analog) .

Electronic Effects : The methylthio group at C2 increases lipophilicity (LogP = 3.78) relative to unsubstituted nicotinamide (LogP = -0.34), favoring membrane permeability but limiting aqueous solubility.

Biological Selectivity : Unlike 2-methylthiopyridine-3-carboxamide, which shows HDAC inhibition, the diisopropylphenyl derivative exhibits selectivity for kinase targets, likely due to its bulky substituents preventing entry into HDAC active sites .

Crystallographic Insights

Structural studies of this compound and its analogs often employ the SHELX suite (e.g., SHELXL for refinement), which is critical for resolving steric interactions and hydrogen-bonding networks . For example:

- The diisopropylphenyl group adopts a twisted conformation to minimize clashes with the pyridine ring.

- The methylthio group participates in weak C–H···S hydrogen bonds, stabilizing the crystal lattice.

Q & A

Q. What are the optimized synthetic routes for N-(2,6-Diisopropylphenyl)-2-(methylthio)nicotinamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 2-(methylthio)nicotinic acid derivatives with 2,6-diisopropylphenylamine. Bromoacetamide intermediates (e.g., 2-bromo-N-(2,6-diisopropylphenyl)acetamide) are key precursors, prepared via nucleophilic substitution under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization using /-NMR and high-resolution mass spectrometry (HRMS) are critical. For intermediates, monitor reaction progress via TLC and confirm regioselectivity using NOESY NMR experiments to resolve steric effects from the diisopropylphenyl group .

Q. How should researchers address crystallization challenges for structural elucidation of this compound?

Methodological Answer: Slow vapor diffusion (e.g., layering dichloromethane solutions with hexane) at 2–8°C under inert gas (argon) is recommended to avoid oxidation. For X-ray diffraction, use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve disorder in the diisopropyl groups. Employ the OLEX2 interface for SHELX integration, and validate hydrogen bonding using PLATON’s ADDSYM tool to check for missed symmetry elements .

Q. What spectroscopic techniques are most reliable for confirming the methylthio and nicotinamide moieties?

Methodological Answer: Use -NMR to identify the methylthio singlet (~δ 2.5 ppm) and aromatic protons (nicotinamide C3-H: δ 8.2–8.5 ppm). IR spectroscopy (ATR mode) can confirm carbonyl stretching (~1680 cm). For unambiguous assignment, perform --HMBC NMR to correlate the amide nitrogen with adjacent protons, resolving potential overlap with diisopropylphenyl signals .

Advanced Research Questions

Q. How can molecular docking and MD simulations improve the understanding of this compound’s bioactivity?

Methodological Answer: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields. Parameterize the methylthio group using RESP charges (Gaussian09) and validate docking poses with 100-ns MD simulations (GROMACS). Analyze binding free energy via MM-PBSA, focusing on hydrophobic interactions from the diisopropylphenyl group. Cross-validate with experimental IC data to refine scoring functions .

Q. What strategies resolve contradictions between computational predictions and experimental solubility data?

Methodological Answer: Reassess solvent models (e.g., COSMO-RS vs. experimental logP) using ChemAxon software. For low solubility in aqueous buffers (<0.1 mg/mL), employ co-solvent systems (e.g., DMSO/PBS) and measure via UV-Vis at λ ~270 nm. If discrepancies persist, conduct molecular dynamics in explicit solvent (TIP3P water) to simulate aggregation tendencies, adjusting force fields for sulfur-polar interactions .

Q. How can researchers design SAR studies for derivatives of this nicotinamide compound?

Methodological Answer: Synthesize analogs with varied substituents (e.g., methylthio → ethylthio; diisopropyl → dimethylphenyl). Test in vitro activity against target enzymes, using kinetic assays (e.g., NAD-depletion monitored at 340 nm). Corrogate steric/electronic effects via Hammett plots (σ/σ) and 3D-QSAR (CoMFA). Prioritize derivatives with ClogP <5 and topological polar surface area (TPSA) <90 Å for improved bioavailability .

Data Analysis and Validation

Q. How should crystallographic data be cross-validated with spectroscopic results to confirm structural assignments?

Methodological Answer: Compare X-ray-derived bond lengths (e.g., C–S: ~1.78 Å) with DFT-optimized geometries (B3LYP/6-31G**). For NMR, overlay experimental shifts with GIAO-calculated values (RMSD <2 ppm acceptable). Use Mercury CSD to check for packing effects distorting torsion angles (>10° deviations warrant re-refinement) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Methodological Answer: Fit dose-response curves using nonlinear regression (GraphPad Prism) with the Hill equation. Report IC with 95% confidence intervals (CI) from bootstrap resampling (n=1000). For outliers (>3σ from mean), re-test in triplicate and apply Grubbs’ test (α=0.05). Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.